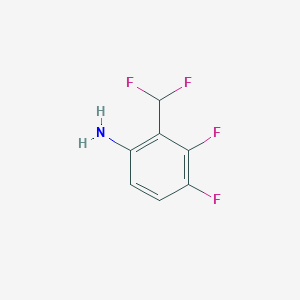

2-(Difluoromethyl)-3,4-difluoroaniline

Descripción

2-(Difluoromethyl)-3,4-difluoroaniline is a fluorinated aromatic amine characterized by a benzene ring substituted with fluorine atoms at positions 3 and 4, along with a difluoromethyl (-CF₂H) group at position 2. This compound is of significant interest in pharmaceutical and agrochemical research due to the electron-withdrawing effects of fluorine, which enhance metabolic stability and influence molecular interactions . Its synthesis typically involves halogen-exchange fluorination or coupling reactions starting from fluorinated precursors .

Propiedades

Fórmula molecular |

C7H5F4N |

|---|---|

Peso molecular |

179.11 g/mol |

Nombre IUPAC |

2-(difluoromethyl)-3,4-difluoroaniline |

InChI |

InChI=1S/C7H5F4N/c8-3-1-2-4(12)5(6(3)9)7(10)11/h1-2,7H,12H2 |

Clave InChI |

QOBBTDXKKQCGAZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1N)C(F)F)F)F |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Fluorinating Agents

- Starting materials: Polychlorinated nitrobenzenes such as 2,4,5-trichloronitrobenzene are commonly used due to their availability and reactivity.

- Fluorinating agents: Alkali metal fluorides such as potassium fluoride (KF), sodium fluoride (NaF), and cesium fluoride (CsF) are employed in excess (typically ≥5 equivalents) to ensure complete substitution of chlorine atoms by fluorine.

Reaction Conditions and Catalysis

- The fluorination is conducted under solid-liquid phase transfer catalysis conditions, which significantly improve yield and specificity.

- A quaternary ammonium salt (e.g., Aliquat 336) acts as a phase transfer catalyst, facilitating the transfer of fluoride ions from the solid phase (KF) to the organic phase containing the chloronitrobenzene.

- Typical reaction temperatures range from 75°C to 225°C , with an optimal range of 100°C to 175°C .

- Reaction times vary from 3 to 30 hours , commonly around 8 to 20 hours .

Solvent Systems

- Dipolar aprotic solvents such as dimethyl sulfoxide (DMSO) , dimethylformamide (DMF) , dimethylacetamide (DMAc) , and hexamethylphosphoramide (HMPA) are preferred due to their ability to dissolve organic substrates and facilitate nucleophilic substitution.

- In some cases, the chloronitrobenzene is used in a molten state without additional solvent, simplifying the process.

Reaction Mechanism

- The phase transfer catalyst shuttles fluoride ions across the solid-liquid interface.

- Fluoride ions selectively replace chlorine atoms at specific positions on the aromatic ring, yielding difluorochloronitrobenzene intermediates.

Representative Data from Fluorination Step

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Starting material | 2,4,5-trichloronitrobenzene | Readily available, inexpensive |

| Fluorinating agent | Potassium fluoride (KF) | ≥5 equivalents |

| Phase transfer catalyst | Quaternary ammonium salt (Aliquat 336) | ~4 g per 20 g substrate |

| Solvent | DMSO or molten substrate | Molten substrate possible |

| Temperature | 95–175°C | Optimal ~100°C |

| Reaction time | 8–23 hours | Longer times improve yield |

| Yield of 2,4-difluoro-5-chloronitrobenzene | Up to 98.6% (crude) | Purity ~91% by GC |

Reduction of Nitro Group to Amine

Hydrogenation Conditions

- The nitro group in 2,4-difluoro-5-chloronitrobenzene is reduced to an amine using catalytic hydrogenation .

- Catalysts: 5–10% palladium on carbon (Pd/C) is commonly used.

- Solvent: Methanol or a mixture of methanol and water.

- Hydrogen pressure: Atmospheric to moderate pressures.

- Temperature: Room temperature to 60°C.

- Reaction time: Several hours (e.g., 3 hours at room temperature plus 20 hours at 60°C).

Specificity and Side Reactions

- The hydrogenation step is highly specific: the nitro group is reduced, the chlorine substituent is displaced (forming HCl), and fluorine substituents remain intact.

- This specificity is critical to preserve the fluorinated pattern on the aromatic ring.

Representative Data from Reduction Step

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Catalyst | 5% Pd/C | 100 mg per 1 g substrate |

| Solvent | Methanol | With sodium acetate as base |

| Hydrogen pressure | Atmospheric to moderate | Total hydrogen ~3 moles per mole substrate |

| Temperature | 20°C to 60°C | Initial room temp, then heated |

| Reaction time | 3 to 23 hours | Extended time for complete reduction |

| Yield of 2,4-difluoroaniline | 48–94% | Purity ~89.5% by GC |

Summary Table of Preparation Steps for 2-(Difluoromethyl)-3,4-difluoroaniline (Adapted from Related Fluorinated Anilines)

| Step | Reaction Type | Starting Material | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Selective fluorination | 2,4,5-trichloronitrobenzene | KF (≥5 eq), quaternary ammonium salt catalyst, DMSO, 100–175°C, 8–23 h | 2,4-difluoro-5-chloronitrobenzene | ~90–98 | Solid-liquid phase transfer catalysis |

| 2 | Catalytic hydrogenation | 2,4-difluoro-5-chloronitrobenzene | Pd/C, H2, methanol, 20–60°C, 3–23 h | 2,4-difluoroaniline | 48–94 | Specific reduction, chlorine displacement |

| 3 | Difluoromethylation | 2,4-difluoroaniline or derivative | Difluoromethylating agent (e.g., CF2HI), base, catalyst | 2-(Difluoromethyl)-3,4-difluoroaniline | Variable | Requires tailored synthetic approach |

Research Findings and Industrial Relevance

- The use of solid-liquid phase transfer catalysis in fluorination significantly improves yield and selectivity compared to traditional methods that require expensive catalysts like AlCl3 and complex distillations.

- The hydrogenation step is optimized to maintain fluorine substituents while reducing nitro groups, critical for preserving the desired substitution pattern.

- The described methods avoid expensive catalysts and harsh conditions, making them suitable for scale-up and industrial synthesis.

- The fluorinated anilines prepared serve as key intermediates for pharmaceuticals, agrochemicals, and specialty materials.

Análisis De Reacciones Químicas

Types of Reactions

2-(Difluoromethyl)-3,4-difluoroaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

2-(Difluoromethyl)-3,4-difluoroaniline serves as a precursor in the synthesis of various pharmaceutical agents. For instance:

- Anti-inflammatory Agents: It is utilized in the preparation of compounds like 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid, which has therapeutic applications as an anti-inflammatory and analgesic agent .

- Antiviral Research: Its derivatives are being explored for their potential antiviral properties, particularly against viruses like SARS-CoV-2 due to their ability to inhibit key metabolic pathways .

Agricultural Chemistry

The compound is also investigated for its use in agrochemicals. Its difluoromethyl group enhances the biological activity of herbicides and pesticides by improving their efficacy and selectivity against target pests .

Material Science

In material science, 2-(Difluoromethyl)-3,4-difluoroaniline is studied for its role in creating advanced materials with specific electronic properties. The incorporation of difluoromethyl groups can modify the electronic characteristics of polymers and other materials used in electronics and photonics .

Case Study 1: Antiviral Activity

A study highlighted the antiviral activity of difluoromethylated compounds derived from 2-(Difluoromethyl)-3,4-difluoroaniline against various viruses. The research demonstrated that these compounds could effectively inhibit viral replication by targeting specific enzymatic pathways involved in viral proliferation .

Case Study 2: Agrochemical Efficacy

Research conducted on difluoromethylated herbicides showed that compounds derived from 2-(Difluoromethyl)-3,4-difluoroaniline exhibited enhanced herbicidal activity compared to their non-fluorinated counterparts. This study emphasized the importance of fluorination in increasing the potency and selectivity of agrochemicals .

Data Tables

| Application Area | Compound Derived | Key Findings |

|---|---|---|

| Pharmaceutical | 2',4'-difluoro-4-hydroxy-[1,1'-biphenyl]-3-carboxylic acid | Anti-inflammatory properties |

| Antiviral Research | Various difluoromethylated derivatives | Inhibition of viral replication |

| Agricultural Chemistry | Difluoromethylated herbicides | Enhanced efficacy against target pests |

| Material Science | Difluorinated polymers | Improved electronic properties |

Mecanismo De Acción

The mechanism of action of 2-(Difluoromethyl)-3,4-difluoroaniline involves its interaction with various molecular targets and pathways. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to biological targets. Additionally, the presence of fluorine atoms increases the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets .

Comparación Con Compuestos Similares

Comparison with Structural Isomers

Key Structural Isomers:

Comparison with Functional Group Variants

Substituted Fluoroanilines:

Analysis :

- Chloro vs. Difluoromethyl : Chlorine substituents increase lipophilicity but may reduce metabolic stability compared to fluorinated groups .

- Sulphonyl Derivatives : The sulphonyl group in 2-(difluoromethylsulphonyl)-6-fluoroaniline enhances hydrogen-bonding capacity, making it suitable for enzyme-targeted drug design .

Physicochemical Properties

Notes:

- The difluoromethyl group increases molecular weight and steric hindrance, reducing solubility in non-polar solvents compared to simpler isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.